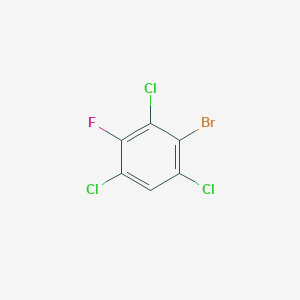

1-Bromo-3-fluoro-2,4,6-trichlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

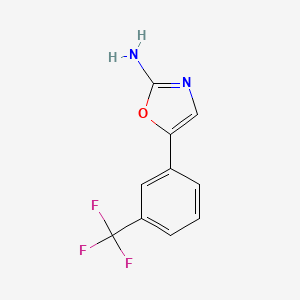

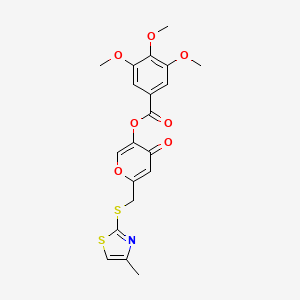

1-Bromo-3-fluoro-2,4,6-trichlorobenzene is a chemical compound with the molecular formula C6H2BrCl3 . It belongs to the class of halogenated aromatic compounds and is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring. This compound exhibits interesting properties due to its unique halogen substitution pattern .

Synthesis Analysis

The synthesis of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene involves halogenation reactions. One common method is the electrophilic aromatic substitution of 1,3,5-trichlorobenzene with bromine and fluorine sources. The reaction typically occurs under controlled conditions, such as using Lewis acids or catalysts. Researchers have explored various synthetic routes to optimize yield and selectivity .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene consists of a benzene ring with three chlorine atoms (at positions 2, 4, and 6), one bromine atom (at position 1), and one fluorine atom (at an unspecified position). The arrangement of halogens around the benzene ring significantly influences its reactivity and physical properties .

Chemical Reactions Analysis

- Cross-Coupling Reactions : 1-Bromo-3-fluoro-2,4,6-trichlorobenzene can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form more complex molecules .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Photoactive Cross-linking Reagents : 1,3,5-Triazido-2,4,6-trichlorobenzene, derived from compounds similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, is used as a photoactive cross-linking agent for polymer chemistry. It also serves as a starting compound in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Synthesis of Fluorinated Benzoic Acids : Cobalt-catalyzed methoxycarbonylation of polysubstituted compounds, including those similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, aids in synthesizing various fluorobenzoic acid derivatives. This method is significant for its high yield and the preservation of fluorine substituents (Boyarskiy et al., 2010).

Catalytic Hydrodehalogenation : Catalytic hydrodehalogenation of aromatic halides, similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, is performed in alcohol solutions with noble metal catalysts. This process effectively removes halogens like chlorine, contributing to the synthesis of less halogenated compounds (Ukisu & Miyadera, 1997).

Synthesis of Phosphonate Esters : Photo-induced reactions of compounds like 1-Bromo-3-fluoro-2,4,6-trichlorobenzene with trimethyl phosphite are used for synthesizing phosphonate esters. These reactions showcase the selective reactivity of fluorine atoms in these compounds (Zhang Zhong-biao, 2011).

Electrophilic Aromatic Substitution : The compound 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, synthesized from similar halogenated benzene compounds, is used to fluorinate various aromatic substrates, showcasing its potential in electrophilic aromatic substitution reactions (Banks et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-1,3,5-trichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl3F/c7-4-2(8)1-3(9)6(11)5(4)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZBDHGCZEUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl3F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2,4,6-trichlorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)